Cas no 72245-37-5 (1,6-Hexanediamine,N1-(2,2,6,6-tetramethyl-4-piperidinyl)-)

1,6-Hexanediamine,N1-(2,2,6,6-tetramethyl-4-piperidinyl)- structure
72245-37-5 structure
Product Name:1,6-Hexanediamine,N1-(2,2,6,6-tetramethyl-4-piperidinyl)-
CAS No:72245-37-5
MF:C15H33N3
MW:255.442623853683
CID:578346
PubChem ID:3018331
Update Time:2025-04-19

1,6-Hexanediamine,N1-(2,2,6,6-tetramethyl-4-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,6-Hexanediamine,N1-(2,2,6,6-tetramethyl-4-piperidinyl)-
    • N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
    • N'-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
    • DTXSID90992985
    • 72245-37-5
    • N~1~-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
    • EINECS 276-525-6
    • SCHEMBL1195905
    • NS00063045
    • Inchi: 1S/C15H33N3/c1-14(2)11-13(12-15(3,4)18-14)17-10-8-6-5-7-9-16/h13,17-18H,5-12,16H2,1-4H3
    • InChI Key: GXFQBBOZTNQHMW-UHFFFAOYSA-N
    • SMILES: N1C(C)(C)CC(CC1(C)C)NCCCCCCN

Computed Properties

  • Exact Mass: 255.26769
  • Monoisotopic Mass: 255.267
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Density: 0.91
  • Boiling Point: 317.5°C at 760 mmHg
  • Flash Point: 170.4°C
  • Refractive Index: 1.49
  • PSA: 50.08
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